molecular formula C15H21N5O2 B2452124 9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714247-99-1

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2452124
CAS No.: 714247-99-1
M. Wt: 303.366
InChI Key: MZQHGEGDEQFHJL-UHFFFAOYSA-N
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Description

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a versatile chemical compound with a complex structure. This compound is notable for its unique properties and has found applications in various scientific fields, including drug discovery, biochemistry, and materials science.

Preparation Methods

The synthesis of 9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves several steps. The synthetic routes typically include the formation of the purino[7,8-a]pyrimidine core, followed by the introduction of the cyclohexyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound’s unique properties make it valuable in materials science for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

  • 9-cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione These compounds share a similar core structure but differ in the substituents attached to the core. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Biological Activity

9-Cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine family. Its unique structure includes a cyclohexyl group and a purino[7,8-a]pyrimidine core, which contributes to its potential biological activities. This compound has garnered interest in various fields including medicinal chemistry due to its promising therapeutic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or influencing receptor signaling pathways, leading to various biological effects including anti-inflammatory and anticancer activities .

Therapeutic Potential

Research indicates that derivatives of pyrimidine compounds exhibit a wide range of biological properties:

  • Anticancer Activity : Studies have shown that certain pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells with promising results .
  • Anti-inflammatory Effects : The compound has been investigated for its potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .

Comparative Efficacy

To understand the efficacy of this compound compared to other compounds, a table summarizing the biological activities of similar compounds is presented below:

Compound NameAnticancer ActivityAnti-inflammatory ActivityOther Activities
This compoundModerateSignificantAntioxidant
3-(4-chlorophenyl)methyl derivativeHighModerateAntimicrobial
9-Cyclohexyl-3-(2-methoxyethyl) derivativeLowHighAntidiabetic

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that the tested compounds exhibited IC50 values ranging from 0.01 µM to 0.12 µM against these cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against strains such as E. coli and S. aureus .

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory effects of this compound. These studies demonstrated a reduction in paw edema in animal models when treated with this compound compared to control groups .

Properties

IUPAC Name

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQHGEGDEQFHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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